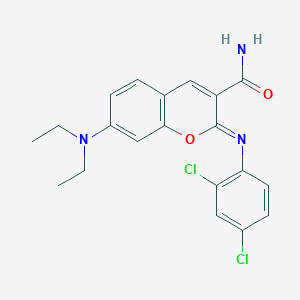

(Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)imino-7-(diethylamino)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O2/c1-3-25(4-2)14-7-5-12-9-15(19(23)26)20(27-18(12)11-14)24-17-8-6-13(21)10-16(17)22/h5-11H,3-4H2,1-2H3,(H2,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYIMHJKDCHAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=C(C=C(C=C3)Cl)Cl)O2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide typically involves the condensation of 2,4-dichloroaniline with a suitable chromene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help reduce the risk of human error and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide”, it is compared to structurally related chromene derivatives, focusing on substituent effects, synthetic pathways, and bioactivity.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) | Retention Time (min) |

|---|---|---|---|---|---|

| (Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide | 2,4-dichlorophenyl (2), diethylamino (7) | ~418.3* | Imino, carboxamide, diethylamino | N/A† | N/A† |

| (Z)-2-((2,3-dichlorophenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (35) | 2,3-dichlorophenyl (2), hydroxy (7) | 349.02 | Imino, carboxamide, hydroxy | 49.6 | 2.834 |

| (Z)-2-((2,5-dichlorophenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (36) | 2,5-dichlorophenyl (2), hydroxy (7) | 349.01 | Imino, carboxamide, hydroxy | 68.26 | 2.985 |

| (Z)-2-((3,4-dichlorophenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (37) | 3,4-dichlorophenyl (2), hydroxy (7) | 349.01 | Imino, carboxamide, hydroxy | 61.5 | 3.002 |

Source: Synthesis and characterization data for compounds 35–37 from McCarty et al. .

Key Observations :

Substituent Effects: Chlorine Position: Compounds with 2,3-, 2,5-, or 3,4-dichlorophenyl groups (e.g., 35–37) exhibit lower purity (49.6–68.26%) compared to analogs with simpler substituents, suggesting steric or electronic challenges during synthesis . The 2,4-dichlorophenyl group in the target compound may offer improved synthetic efficiency due to symmetrical substitution. Amino vs. Hydroxy Groups: Replacing the hydroxy group (as in 35–37) with a diethylamino group likely enhances lipophilicity (logP) and membrane permeability, critical for bioavailability .

Synthetic Pathways: The target compound shares a core synthesis route with 35–37, involving condensation of aniline derivatives with a preformed chromene-carboxamide intermediate. However, the diethylamino substituent may require additional protection/deprotection steps, increasing synthetic complexity .

The diethylamino group in the target compound could further modulate interactions with biological targets like kinases or GPCRs .

Research Findings and Limitations

- Synthetic Challenges: The low purity of hydroxy-substituted analogs (35–37) highlights the difficulty of optimizing reactions for dichlorophenyl-imino chromenes. The target compound’s synthesis may require advanced purification techniques (e.g., preparative HPLC) to achieve >95% purity .

- Biological Data Gap: No direct bioactivity data for the target compound is available in the provided evidence.

Biological Activity

The compound (Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of (Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide includes a chromene core with an imine functional group and a diethylamino substituent. The presence of the dichlorophenyl group enhances its electronic properties, which may influence its biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imine group can participate in nucleophilic attacks, while the diethylamino group may enhance solubility and bioavailability. Potential mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is relevant in diabetes management. It has shown significant inhibition comparable to established drugs like omarigliptin .

- Receptor Modulation : Binding to specific receptors may modulate signaling pathways involved in various physiological processes.

Pharmacological Activities

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidiabetic | Inhibits DPP-4 activity significantly | |

| Antioxidant | Potential to reduce oxidative stress | |

| Anticancer | Induces apoptosis in certain cancer cell lines |

Case Study: DPP-4 Inhibition

In a study focused on the design of DPP-4 inhibitors, (Z)-2-((2,4-dichlorophenyl)imino)-7-(diethylamino)-2H-chromene-3-carboxamide was highlighted for its high potency and favorable pharmacokinetic profile. The study demonstrated that this compound could improve glucose tolerance in diabetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.